molecular formula C8H13N3O B15271473 N-(2-Cyclopropylethyl)-3-methyl-1,2,4-oxadiazol-5-amine

N-(2-Cyclopropylethyl)-3-methyl-1,2,4-oxadiazol-5-amine

Cat. No.: B15271473
M. Wt: 167.21 g/mol
InChI Key: OQMNEPMDUHTGGP-UHFFFAOYSA-N
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Description

N-(2-Cyclopropylethyl)-3-methyl-1,2,4-oxadiazol-5-amine (CAS 1691686-01-7) is a high-purity chemical compound for research applications. With a molecular formula of C8H13N3O and a molecular weight of 167.21 g/mol . This compound features a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry known for its unique bioisosteric properties and a wide spectrum of biological activities . The 1,2,4-oxadiazole ring system demonstrates bioisosteric equivalence to ester and amide functional groups, which can improve metabolic stability in candidate molecules . This scaffold is of significant interest in drug discovery for developing novel therapeutic agents and has been incorporated into compounds investigated as inhibitors of various biological targets, such as enzymes involved in inflammatory pathways . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the product's Certificate of Analysis for specific quality control data.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-(2-cyclopropylethyl)-3-methyl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C8H13N3O/c1-6-10-8(12-11-6)9-5-4-7-2-3-7/h7H,2-5H2,1H3,(H,9,10,11)

InChI Key

OQMNEPMDUHTGGP-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)NCCC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyclopropylethyl)-3-methyl-1,2,4-oxadiazol-5-amine typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the cyclopropylethyl group. One common method involves the reaction of appropriate nitriles with hydrazine derivatives under controlled conditions. The cyclopropylethyl group can be introduced via a Grignard reaction or through the use of cyclopropyl halides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclopropylethyl)-3-methyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted oxadiazoles.

Scientific Research Applications

N-(2-Cyclopropylethyl)-3-methyl-1,2,4-oxadiazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Cyclopropylethyl)-3-methyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, leading to the disruption of normal cellular processes. The cyclopropyl group can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazol-5-amine Derivatives

Structural and Physicochemical Properties

The table below summarizes key analogs, their substituents, and properties:

Compound Name Substituents (Position 3 and 5) Melting Point (°C) Yield (%) Key Properties/Applications References
N-(2-Cyclopropylethyl)-3-methyl-1,2,4-oxadiazol-5-amine 3-methyl, 5-(2-cyclopropylethyl) N/A N/A Hypothesized enhanced lipophilicity
N-Cyclohexyl-3-(4-nitrophenyl)-N-(prop-2-yn-1-yl)-1,2,4-oxadiazol-5-amine (Ox6) 3-(4-nitrophenyl), 5-(cyclohexyl/propynyl) 108–110 90 High polarity due to nitro group; potential antimicrobial activity
3-Isopropyl-1,2,4-oxadiazol-5-amine 3-H, 5-isopropyl White crystalline N/A Simple structure; used as a building block in drug synthesis
3-Cyclopropyl-N-isopropyl-1,2,4-oxadiazol-5-amine 3-cyclopropyl, 5-isopropyl N/A N/A Combines cyclopropyl and isopropyl; CAS 1247217-43-1
N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-thienylmethyl)cyclopropanamine 3-methyl, 5-(thienylmethyl/cyclopropanamine) N/A N/A Hybrid heterocycle; potential CNS activity
3-(tert-Butyl)-1,2,4-oxadiazol-5-amine 3-H, 5-tert-butyl N/A N/A High steric bulk; 97% purity
Key Observations:
  • Substituent Effects: Electron-withdrawing groups (e.g., nitro in Ox6) increase polarity and melting points but may reduce metabolic stability . Cyclopropylethyl vs. Bulkier groups (e.g., tert-butyl) enhance steric hindrance, possibly limiting binding to flat active sites .

Biological Activity

N-(2-Cyclopropylethyl)-3-methyl-1,2,4-oxadiazol-5-amine is a compound belonging to the oxadiazole class, known for its diverse pharmacological properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications in medicinal chemistry.

  • Molecular Formula : C8H13N3O
  • Molecular Weight : 167.21 g/mol
  • IUPAC Name : this compound

The compound features a unique oxadiazole structure with a cyclopropyl group attached to an ethyl chain and a methyl group at the 3-position of the oxadiazole ring. Its distinctive configuration contributes to its biological activity and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Oxadiazole Ring : This can be achieved through reactions involving nitriles and hydrazine derivatives.
  • Introduction of the Cyclopropylethyl Group : Common methods include Grignard reactions or utilizing cyclopropyl halides in the presence of a base.

These synthetic routes highlight the compound's accessibility for further modifications and studies in biological contexts .

Biological Activity

This compound exhibits several significant biological activities:

Enzyme Inhibition

Research indicates that compounds with oxadiazole moieties often act as inhibitors for various enzymes. For instance:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition : These enzymes are critical in neurodegenerative diseases. The oxadiazole structure enhances binding affinity to these enzymes, potentially leading to therapeutic applications in treating conditions like Alzheimer's disease .

Antimicrobial Properties

Studies have suggested that this compound may possess antimicrobial properties. This is attributed to its ability to disrupt cellular processes in microorganisms, making it a candidate for further investigation in antibiotic development .

Anticancer Activity

Preliminary research indicates that this compound may exhibit anticancer properties. Its mechanism may involve inducing apoptosis in cancer cells or inhibiting proliferation through interaction with specific molecular targets .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
CyclopropylamineCyclopropylamineLacks oxadiazole ring; primarily studied for neuroactivity
1,2,4-Oxadiazole DerivativesOxadiazole DerivativesKnown for various pharmacological activities including antimicrobial and anticancer effects

This compound stands out due to its combination of the cyclopropyl group and the oxadiazole ring structure, which imparts distinct chemical and biological properties not commonly found in other compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of oxadiazoles similar to this compound:

  • Study on Neuroprotective Effects : A recent study evaluated various oxadiazole derivatives for their ability to inhibit AChE and BChE. The findings indicated that certain derivatives displayed significant neuroprotective effects and potential as dual inhibitors against neurodegeneration .
  • Antimicrobial Efficacy Assessment : Another research effort focused on assessing the antimicrobial efficacy of oxadiazoles against common pathogens. Results showed promising activity against Gram-positive and Gram-negative bacteria .

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